Diethyl pentylmalonate

Physical Organic Chemistry Enolate Chemistry Reactivity Prediction

Diethyl pentylmalonate (CAS 6065-59-4; C₁₂H₂₂O₄; MW 230.30 g/mol) is a substituted malonic ester featuring a five-carbon n-pentyl group at the α-position and ethyl ester functionalities at both carboxyl termini. This structural motif positions it within the broader class of 2-alkyl-substituted malonates.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 6065-59-4
Cat. No. B1347105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl pentylmalonate
CAS6065-59-4
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3
InChIKeyOQFYXOBMUBGANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pentylmalonate (CAS 6065-59-4): Core Chemical and Physical Property Overview for Procurement


Diethyl pentylmalonate (CAS 6065-59-4; C₁₂H₂₂O₄; MW 230.30 g/mol) is a substituted malonic ester featuring a five-carbon n-pentyl group at the α-position and ethyl ester functionalities at both carboxyl termini . This structural motif positions it within the broader class of 2-alkyl-substituted malonates. Under ambient conditions, it manifests as a clear, colorless liquid . Its reported density ranges from approximately 0.960 to 0.984 g/cm³, depending on measurement temperature, and its normal boiling point is approximately 254–255°C at atmospheric pressure . The compound exhibits pronounced hydrophobic character relative to unsubstituted diethyl malonate, as reflected in its calculated LogP values ranging from 2.31 to 3.20–3.28 [1].

Why Unsubstituted or Shorter-Chain Diethyl Malonates Cannot Substitute for Diethyl Pentylmalonate in Critical Applications


Scientific and industrial users cannot assume functional interchangeability among 2-substituted diethyl malonates due to fundamental differences in both physicochemical properties and reactivity profiles. The introduction of an alkyl substituent at the α-position of diethyl malonate systematically alters key molecular attributes. Specifically, the addition of a pentyl group significantly increases lipophilicity, as evidenced by a LogP value of approximately 2.31 for diethyl pentylmalonate versus roughly 0.88 for unsubstituted diethyl malonate, and raises the equilibrium acidity (pKHA) by approximately 2.0–2.4 pK units relative to the parent compound [1][2]. These quantifiable shifts in hydrophobicity and C–H bond dissociation enthalpy translate directly into altered reaction kinetics, solubility partitioning, and chromatographic retention behavior [3]. Consequently, substituting diethyl pentylmalonate with diethyl malonate, or with shorter-chain alkyl malonates (e.g., ethyl, propyl), in a validated synthetic route or analytical protocol will almost certainly result in non-reproducible yields, altered selectivity, or failed downstream applications [4].

Quantitative Differentiation of Diethyl Pentylmalonate: Comparative Evidence for Scientific Selection


Increased Equilibrium Acidity (pKHA) Relative to Unsubstituted Diethyl Malonate

The α-C–H bond of diethyl pentylmalonate exhibits measurably altered acidity compared to the unsubstituted parent compound. This property governs enolate formation rates and nucleophilic reactivity in malonic ester synthesis [1].

Physical Organic Chemistry Enolate Chemistry Reactivity Prediction

Significantly Enhanced Lipophilicity (LogP) Drives Partitioning and Retention Behavior

The pentyl substituent imparts substantial hydrophobic character to diethyl pentylmalonate, quantitatively reflected in its LogP value. This property differentiates it sharply from less lipophilic malonate esters and dictates its behavior in biphasic extractions, reversed-phase chromatography, and membrane partitioning [1].

Chromatography Extraction Efficiency Formulation Science

Patent-Documented Utility as a Critical Intermediate in Citalopram Synthesis

Diethyl pentylmalonate is explicitly claimed and employed as a key intermediate in patented synthetic routes for the antidepressant drug Citalopram (Celexa®). This establishes a specific, high-value application pathway not shared by unsubstituted or shorter-chain alkyl malonates [1][2].

Pharmaceutical Intermediates API Manufacturing Patent Synthesis Routes

Validated Reversed-Phase HPLC Analytical Method Specific to Diethyl Pentylmalonate

A dedicated reversed-phase HPLC method has been established and published specifically for the analysis of diethyl pentylmalonate, providing a validated framework for identity and purity verification in quality control settings [1].

Analytical Chemistry QC/QA Testing Purity Analysis

Demonstrated Utility in Liquid Crystal Intermediate Synthesis (5-Alkyl-2-(4-cyanophenyl)-1,3-dioxane Route)

Diethyl pentylmalonate serves as the defined starting material for the synthesis of 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, a key component in liquid crystal display (LCD) formulations. The pentyl chain length is not arbitrary; it is dictated by the mesogenic properties required for LCD performance [1].

Liquid Crystal Displays Material Science Specialty Chemicals

Solubility and Partitioning Characteristics Differentiate from Shorter-Chain Analogs

The aqueous solubility of diethyl pentylmalonate is markedly lower than that of unsubstituted diethyl malonate, a direct consequence of the pentyl substituent. This difference is critical for designing liquid-liquid extractions and for understanding its behavior in aqueous reaction media .

Formulation Chemistry Extraction Process Design Process Development

High-Impact Application Scenarios for Diethyl Pentylmalonate Based on Verified Differentiation


1. Pharmaceutical Intermediate Supply for Citalopram API Manufacturing

Procurement for the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant Citalopram. Diethyl pentylmalonate is specified in patented routes (US 6,967,259 B2; US 6,458,975 B1) as a critical building block that introduces the requisite pentyl chain into the target molecule [1][2]. Generic substitution with another alkylmalonate is not feasible; the pentyl chain length is essential to the final drug substance's structure and biological activity. Suppliers providing this compound to pharmaceutical manufacturers must meet stringent quality specifications and provide documentation supporting its use in regulated API synthesis [1].

2. Liquid Crystal Display (LCD) Material Synthesis and Research

Utilization as a starting material in the synthesis of 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane and related mesogens for ferroelectric and nematic liquid crystal displays [3]. The pentyl chain length is not arbitrary; it is a specific structural requirement to achieve the desired phase behavior, dielectric anisotropy, and birefringence in the final liquid crystal mixture . Researchers and manufacturers developing new LCD materials rely on the consistent availability of this specific homolog to generate reproducible mesogenic properties. Substitution with a butyl or hexyl analog will result in different liquid crystalline phase transitions and electro-optical performance [3].

3. Academic and Industrial Research on α-Substituted Malonate Reactivity

Use as a model compound in physical organic chemistry studies investigating the effects of α-alkyl substitution on malonate enolate formation, C–H bond dissociation enthalpies, and alkylation kinetics [4]. The documented increase in pKHA (2.0–2.4 units relative to unsubstituted diethyl malonate) makes diethyl pentylmalonate a valuable substrate for probing structure-reactivity relationships [4]. It serves as a benchmark intermediate in advanced organic chemistry teaching laboratories and research projects focused on malonic ester synthesis methodology development [5].

4. Specialty Chemical and Flavor/Fragrance Intermediate Production

Employment as a versatile intermediate for the synthesis of specialty chemicals, including certain food flavor components such as 4-pentenoic acid [6]. The compound's ability to undergo further alkylation at the remaining α-position enables the construction of more complex, disubstituted malonates, which serve as precursors to branched carboxylic acids and lactones [7]. Its well-defined physical properties (density ~0.96–0.98 g/cm³, boiling point ~254–255°C) and documented stability facilitate reliable process control in multi-step manufacturing sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl pentylmalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.